Terpinyl isobutyrate

描述

Contextualization within Monoterpenoid Ester Chemistry

Terpinyl isobutyrate is chemically defined as the ester of α-terpineol and isobutyric acid. ontosight.ai This places it within the broad class of monoterpenoid esters. Monoterpenoids are a large and diverse group of naturally occurring organic chemicals derived from two isoprene (B109036) units. When a monoterpenoid alcohol, such as α-terpineol, reacts with a carboxylic acid, it forms a monoterpenoid ester. ontosight.ai

These esters, including this compound and its counterparts like terpinyl acetate (B1210297) and terpinyl propionate, are significant components of essential oils and are widely utilized in the flavor and fragrance industries for their characteristic scents. ontosight.aiperfumerflavorist.comperfumerflavorist.com The synthesis of these esters is a key process, often achieved through the esterification of terpineol (B192494). perfumerflavorist.comjetir.org The resulting mixture often contains various isomers (alpha, beta, gamma), with the alpha-isomer typically being the most predominant. perfumerflavorist.comperfumerflavorist.com Research into the synthesis of specific isomers, such as beta-terpinyl esters, is undertaken to explore their unique odor properties. perfumerflavorist.com

Natural Occurrence and Chemotaxonomic Distribution

This compound is a naturally occurring compound found in the essential oils of various plant species. Its presence and concentration can vary significantly depending on the plant, the specific part of the plant, and even the growing conditions. tandfonline.complant.plasianpubs.org

Detailed chemical analyses of essential oils have identified this compound as a notable constituent in several plants.

Ferula cupularis : In this Iranian plant, the concentration of α-terpinyl isobutyrate varies depending on the plant part. The essential oil from the stem contains the highest concentration, where it is the main component at 8.69%. tandfonline.comtandfonline.com In the leaves, it is present at 3.7%, while it has not been reported in the flower oil. tandfonline.comtandfonline.com This differential distribution highlights the variability of essential oil composition within a single plant. srce.hr

Haplophyllum tuberculatum : Essential oil from this medicinal plant has been analyzed for its chemical composition and biological activities. nih.govdntb.gov.uanih.gov In-silico studies of the essential oil from Haplophyllum tuberculatum have suggested that α-terpinyl isobutyrate is a contributor to the oil's antioxidant properties. nih.govdntb.gov.uanih.gov

Artemisia absinthium (Wormwood): The chemical profile of wormwood essential oil can show significant variation. In one study, regenerated in vitro plantlets of Artemisia absinthium were found to be rich in terpinyl-isobutyrate (11%), a compound not detected in the greenhouse and field-grown plants analyzed in the same study. plant.plasianpubs.orgresearchgate.net This suggests that growth conditions and plant development stage can dramatically influence the production of this compound.

| Plant Species | Plant Part | Percentage of this compound (%) | Reference |

|---|---|---|---|

| Ferula cupularis | Stem | 8.69 | tandfonline.comtandfonline.com |

| Ferula cupularis | Leaf | 3.70 | tandfonline.comtandfonline.com |

| Artemisia absinthium (regenerated in vitro) | Aerial Parts | 11.0 | plant.plasianpubs.org |

| Haplophyllum tuberculatum | Aerial Parts | Identified, but percentage not always specified; noted for antioxidant activity. | nih.govdntb.gov.uanih.gov |

The biosynthesis of this compound involves the formation of its two precursors: the alcohol α-terpineol and the carboxylic acid isobutyric acid.

α-Terpineol : As a monoterpenoid, the biosynthesis of α-terpineol begins with geranyl pyrophosphate (GPP). wikipedia.org The enzymatic removal of the pyrophosphate group from GPP generates a terpinyl carbocation. wikipedia.org Subsequent hydrolysis of this cation leads to the formation of α-terpineol. wikipedia.org There are four isomers of terpineol: α, β, γ, and terpinen-4-ol. wikipedia.org α-Terpineol is commonly manufactured from the hydration of α-pinene. wikipedia.orgscentree.co

Isobutyric Acid : Also known as 2-methylpropanoic acid, isobutyric acid is an isomer of butyric acid. agrobiobase.comwikipedia.org In biological systems, it can be produced through various metabolic pathways. For example, some engineered bacteria can produce isobutyric acid from the degradation of the amino acid valine via isobutyryl-CoA. researchgate.net Other microorganisms can produce it through the isomerization of butyric acid. nih.gov In humans, it is a minor product of the gut microbiome. wikipedia.org Industrially, it is often manufactured by the oxidation of isobutyraldehyde. wikipedia.org

Identification in Plant Essential Oils (e.g., Ferula cupularis, Haplophyllum tuberculatum, Artemisia absinthium)

Classification as a Menthane Monoterpenoid Derivative

This compound is classified as a p-menthane (B155814) monoterpenoid. nih.govhmdb.cafoodb.ca This classification is based on its carbon skeleton. The p-menthane structure consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl (or (2-methyl)-propyl) group at positions 1 and 4, respectively. hmdb.cafoodb.caymdb.ca this compound's precursor, α-terpineol, possesses this p-menthane backbone with a hydroxyl group and a double bond, making it a monocyclic monoterpenoid tertiary alcohol. slideshare.netcutm.ac.in The esterification of this alcohol with isobutyric acid results in this compound, which retains the fundamental p-menthane framework. nih.gov

| Compound | Chemical Class | Key Structural Feature |

|---|---|---|

| This compound | p-Menthane Monoterpenoid Ester | p-Menthane backbone with an isobutyrate ester group. |

| α-Terpineol (Precursor) | p-Menthane Monoterpenoid Alcohol | p-Menthane backbone with a hydroxyl group. |

Historical Trajectories and Current Research Landscape of this compound

The history of this compound is intrinsically linked to the study of essential oils and the development of the fragrance and flavor industries. perfumerflavorist.comyosan.edu Initially identified as a component of various plant scents, its synthesis became a subject of interest for perfumery applications. ontosight.aiperfumerflavorist.com Commercial production of terpinyl esters typically involves the esterification of a mixture of terpineol isomers, resulting in a product primarily composed of the alpha-isomer. perfumerflavorist.com

Current research continues to identify this compound in new plant sources and investigates the chemical variability of essential oils. tandfonline.comkirj.eetechscience.cn A significant area of contemporary research focuses on the potential biological activities of essential oils and their components. For instance, studies on the essential oil of Haplophyllum tuberculatum have used in-silico methods to suggest that α-terpinyl isobutyrate may be a key contributor to the oil's antioxidant effects. nih.govdntb.gov.uanih.gov Furthermore, enzymatic synthesis methods, such as using lipases for esterification, are being explored as greener alternatives to traditional chemical synthesis for producing esters like terpinyl acetate, a close relative of this compound. researchgate.net This reflects a broader trend in chemical research towards more sustainable and biologically-informed production methods.

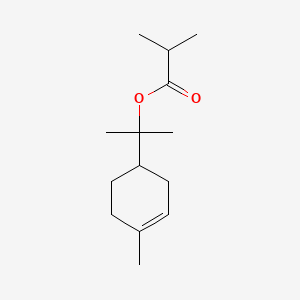

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-10(2)13(15)16-14(4,5)12-8-6-11(3)7-9-12/h6,10,12H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQUXKIIXFOJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864114 | |

| Record name | Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless liquid | |

| Record name | Terpinyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/79/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.00 °C. @ 760.00 mm Hg | |

| Record name | Terpinyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in alcohols and oils | |

| Record name | Terpinyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Terpinyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/79/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.931-0.942 | |

| Record name | Terpinyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/79/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7774-65-4 | |

| Record name | 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpinyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1-(4-methylcyclohex-3-enyl)ethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPINYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z55SZR66DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Terpinyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of Terpinyl Isobutyrate

Enzymatic Synthesis Approaches for Terpenyl Esters

The biocatalytic synthesis of terpenyl esters, including terpinyl isobutyrate, represents a significant advancement over traditional chemical methods. medcraveonline.com Enzymatic routes offer high catalytic efficiency, mild reaction conditions, and are considered more environmentally friendly. medcraveonline.com Lipases (EC 3.1.1.3) are particularly prominent, catalyzing a range of bioconversion reactions such as esterification, hydrolysis, and transesterification. medcraveonline.comscielo.br

Supercritical carbon dioxide (SC-CO₂) has emerged as a highly effective medium for the enzymatic synthesis of terpenyl esters. researchgate.netnih.gov This solvent is advantageous due to its non-toxic nature and tunable properties that can enhance enzyme activity and substrate solubility. google.com

Research on the synthesis of the structurally similar compound, terpinyl acetate (B1210297), from α-terpineol and acetic anhydride (B1165640) in SC-CO₂ provides significant insights. researchgate.netnih.gov In one study, five different lipases were evaluated, with Candida rugosa lipase (B570770) demonstrating notable efficacy. researchgate.netnih.gov An esterification extent of 53.0% was achieved in a continuous operation at 10 MPa and 50°C. researchgate.net The yield of terpinyl acetate was found to increase with temperature in the range of 35-50°C. researchgate.netnih.gov Further optimization showed that using n-heptane as a co-solvent in the SC-CO₂ medium could dramatically increase the yield of terpinyl acetate to 95.1% at 10 MPa and 50°C with immobilized Candida rugosa lipase. nih.gov The reaction kinetics were found to follow a Ping-Pong Bi-Bi mechanism, with some inhibition observed from the acetic anhydride substrate. nih.gov

The pressure of the SC-CO₂ system is a critical parameter. Studies on the esterification of oleic acid and (±)-citronellol showed that the reaction rate in a supercritical carbon dioxide atmosphere was significantly higher than in conventional solvents like cyclohexane (B81311), with the rate increasing substantially as the pressure rose, particularly near the critical pressure. google.com

Table 1: Lipase-Catalyzed Synthesis of Terpinyl Acetate in Supercritical Carbon Dioxide

| Biocatalyst | Acyl Donor | Co-Solvent | Pressure (MPa) | Temperature (°C) | Yield/Extent | Citation |

|---|---|---|---|---|---|---|

| Candida rugosa lipase | Acetic anhydride | None | 10 | 50 | 53.0% | researchgate.net |

The biocatalytic production of terpenyl esters extends to a variety of structures beyond the acetate, utilizing different lipases and reaction systems. scielo.br These methods are valued for producing compounds often considered "natural" under mild conditions, with high selectivity and minimal byproducts. researchgate.net

Plant-based lipases have also been successfully employed. For instance, black cumin (Nigella Sativa) seedling lipase has proven to be a promising biocatalyst for synthesizing geranyl butyrate (B1204436) in n-hexane. frontiersin.orgfrontiersin.org Under optimized conditions (0.25 M substrates, 37°C for 48 hours), a high conversion yield of 96% was achieved. frontiersin.org The use of crude seedling powder offers a cost-effective alternative to expensive purified enzymes. frontiersin.orgfrontiersin.org Similarly, Carica papaya lipase has been used to efficiently synthesize various terpene esters, showing the highest activity in n-hexane with vinyl octanoate (B1194180) as the acyl donor. researchgate.net

The choice of acyl donor, solvent, and specific enzyme all play crucial roles in the efficiency of the synthesis. researchgate.netfrontiersin.org Lipases from various microbial sources like Mucor miehei and plant sources such as fenugreek and papaya have been used to catalyze the synthesis of short-chain terpenyl esters like geranyl acetate, propionate, and butyrate. scielo.brfrontiersin.org

Table 2: Biocatalytic Synthesis of Various Terpenyl Esters

| Ester Product | Biocatalyst | Substrates | Solvent | Yield | Citation |

|---|---|---|---|---|---|

| Geranyl Butyrate | Black Cumin Seedling Lipase | Geraniol, Butyric Acid | n-hexane | 96% | frontiersin.org |

| Citronellyl Acetate | Chrysosporium pannorum Lipase | Citronellol, Acetic Acid | n-hexane | 98% | researchgate.net |

| Terpene Esters | Carica papaya Lipase | Terpene Alcohols, Vinyl Octanoate | n-hexane | >99% | researchgate.net |

Lipase-Catalyzed Esterification in Supercritical Carbon Dioxide

Conventional Chemical Synthesis Pathways and Catalytic Systems

The traditional and most common method for preparing terpenyl esters like this compound is through conventional acid-catalyzed esterification, often referred to as Fischer esterification. atamanchemicals.com This pathway involves the direct reaction of a terpene alcohol (α-terpineol) with a carboxylic acid (isobutyric acid) in the presence of a strong acid catalyst. wikipedia.org

Commonly used catalysts include strong mineral acids such as sulfuric acid. The reaction is typically conducted under reflux conditions to facilitate the removal of water as it is formed, which shifts the reaction equilibrium towards the formation of the ester product. While this method is industrially proven and often results in high yields (>85%), it has several drawbacks, including the use of corrosive acids, the generation of acidic waste, and the need for significant post-reaction purification to remove catalyst residues. researchgate.net

Chemoenzymatic Synthesis of this compound and its Analogues

Chemoenzymatic synthesis combines chemical and enzymatic steps to create novel compounds that may be difficult to produce through either method alone. This modular approach is particularly useful for producing analogues of natural terpenes for applications in pharmaceuticals and agrochemicals. researchgate.net

A key strategy involves the enzymatic conversion of simple, commercially available precursors like isopentenol (B1216264) (IOH) and dimethylallyl alcohol (DMAOH) into their corresponding diphosphates, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net These diphosphates are the fundamental building blocks in the biosynthesis of all isoprenoids. diva-portal.org These enzymatically generated building blocks can then be used with various terpene synthases to produce a wide array of natural and non-natural terpenoids. researchgate.net For instance, modified diphosphate precursors have been used with sesquiterpene synthases to create unnatural semiochemicals like (S)-14,15-dimethylgermacrene D. researchgate.net This approach provides a scalable route that avoids complex chemical phosphorylation reactions and allows for the specific introduction of additional functional groups. researchgate.net

Derivatization Strategies for Structure-Function Exploration

Derivatization is a key strategy for modifying the structure of a parent molecule to explore how changes in functional groups affect its biological activity or physical properties. medcraveonline.com This can involve reactions like alkoxylation, hydroxylation, or the substitution of one ester group for another. google.com

The substitution of an acetate group with an isobutyrate group on a core molecular scaffold is a targeted derivatization strategy to probe structure-function relationships. medcraveonline.com This modification can alter properties such as lipophilicity, steric hindrance, and interaction with biological receptors.

Elucidation of Biological Activities and Underlying Molecular Mechanisms of Terpinyl Isobutyrate

Antioxidant Activity Investigations

The potential of terpinyl isobutyrate to counteract oxidative stress has been evaluated using computational, or in silico, methods. These studies provide theoretical insights into the molecule's antioxidant capabilities at a molecular level.

In silico studies have identified α-Terpinyl isobutyrate as a significant contributor to the antioxidant capacity of certain essential oils. nih.govresearchgate.netnih.gov For instance, in a study on the essential oil of Haplophyllum tuberculatum, α-Terpinyl isobutyrate was highlighted as the primary compound responsible for the oil's antioxidant activity based on computational analysis. nih.govresearchgate.netnih.govaktpublication.comresearchgate.netfrontiersin.org Oxidative stress arises from an imbalance between the generation of reactive oxygen species and the body's antioxidant defense mechanisms, playing a role in the development of various diseases. frontiersin.org The exploration of compounds like this compound from natural sources such as essential oils is part of an ongoing effort to identify new exogenous antioxidants. frontiersin.org

To further investigate the mechanism of its antioxidant activity, molecular docking studies have been performed. These computational simulations predict the binding affinity and interaction between a ligand, such as this compound, and the active site of a target protein. Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase is a key enzyme involved in the production of reactive oxygen species, and it is often used as a target to investigate the antioxidant mechanisms of phytochemicals. nih.govaktpublication.com

In a molecular docking analysis, α-Terpinyl isobutyrate demonstrated a high binding affinity for the active site of NADPH oxidase. nih.govaktpublication.com The interaction was characterized by a glide score of -6.188 kcal/mol, indicating a strong and stable binding. nih.gov This strong interaction suggests that α-Terpinyl isobutyrate may exert its antioxidant effect by inhibiting NADPH oxidase, thereby reducing the production of oxidative molecules. nih.govresearchgate.netresearchgate.net

Table 1: Molecular Docking Results for α-Terpinyl Isobutyrate

| Compound | Target Enzyme | Docking Score (Glide gscore kcal/mol) | Reference |

|---|---|---|---|

| α-Terpinyl isobutyrate | NADPH Oxidase | -6.188 | nih.gov |

The docking of this compound to NADPH oxidase provides a specific example of its potential interaction with cellular oxidative stress pathways. nih.govfrontiersin.org By binding to and potentially inhibiting this enzyme, this compound can interfere with a major pathway for the generation of reactive oxygen species. nih.govfrontiersin.org Excessive activation of NADPH oxidase leads to increased production of these species, contributing to cellular damage. scielo.br Therefore, the predicted inhibitory activity of this compound on NADPH oxidase suggests a direct mechanism for mitigating oxidative stress at a cellular level. nih.govaktpublication.com

Molecular Docking Studies with Relevant Enzyme Active Sites (e.g., NADPH Oxidase)

Exploration of Other Pharmacological Potentials as Components of Natural Extracts

Beyond its antioxidant potential, this compound has been identified as a component in essential oils that exhibit other significant biological activities, including insecticidal and antimicrobial effects.

This compound is a known component of essential oils that have demonstrated insecticidal properties. ontosight.ai Research into botanical extracts as safer alternatives to synthetic insecticides is ongoing, with essential oils being considered suitable due to their low mammalian toxicity and multiple modes of action. nih.govfrontiersin.org

The essential oil of Haplophyllum tuberculatum (HTEO), which contains this compound, has shown potent insecticidal activity against the cowpea weevil, Callosobruchus maculatus. nih.govresearchgate.net In laboratory assays, HTEO was effective through both contact and inhalation. nih.govresearchgate.netresearchgate.net The essential oil also significantly reduced oviposition and inhibited the emergence of adult insects. nih.govresearchgate.netresearchgate.net For example, a dose of 5 μL/100g led to a 48.85% reduction in egg-laying and a 45.15% inhibition of emergence. nih.govresearchgate.netresearchgate.net

Table 2: Insecticidal Activity of Haplophyllum tuberculatum Essential Oil (HTEO) against C. maculatus

| Assay | Parameter | Value | Exposure Time | Reference |

|---|---|---|---|---|

| Contact Test | LC₅₀ | 30.66 μL/100g | 24 h | nih.govresearchgate.net |

| Inhalation Test | LC₅₀ | 40.28 μL/100g | 24 h | nih.govresearchgate.net |

| Oviposition Reduction | % Reduction at 5 μL/100g | 48.85% | N/A | nih.govresearchgate.netresearchgate.net |

| Emergence Inhibition | % Inhibition at 5 μL/100g | 45.15% | N/A | nih.govresearchgate.netresearchgate.net |

This compound has also been identified in essential oils with notable antimicrobial activity. In a study analyzing the essential oils from the flower, leaf, and stem of Ferula cupularis, α-terpinyl isobutyrate was the main component of the stem oil, constituting 8.69% of the total oil. tandfonline.comtandfonline.com

The essential oil from the stem of F. cupularis demonstrated significant antibacterial effects. tandfonline.comtandfonline.com This activity is potentially linked to its high concentration of oxygenated monoterpenes, a class of compounds to which α-terpinyl isobutyrate belongs. tandfonline.com The stem oil was effective against several Gram-positive and Gram-negative bacteria. tandfonline.comtandfonline.com Additionally, this compound was found in extracts of Koelreuteria paniculata, which also showed antimicrobial potential against various bacterial strains. semanticscholar.org

Table 3: Antibacterial Activity of Ferula cupularis Stem Essential Oil (8.69% α-terpinyl isobutyrate)

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Positive | 2.85 | tandfonline.com |

| Staphylococcus epidermidis | Positive | 2.85 | tandfonline.com |

| Bacillus subtilis | Positive | 2.85 | tandfonline.com |

| Escherichia coli | Negative | 2.85 | tandfonline.com |

| Klebsiella pneumoniae | Negative | 2.85 | tandfonline.com |

| Pseudomonas aeruginosa | Negative | 22.75 | tandfonline.comtandfonline.com |

Insecticidal Activity within Essential Oil Compositions

Mechanistic Insights into Bioactivity through Molecular Modeling

Molecular modeling, particularly through in silico molecular docking simulations, has become an essential tool for elucidating the mechanisms of action for bioactive compounds. By predicting the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), these computational methods provide valuable insights into the potential molecular basis of a compound's activity.

Recent research has employed molecular docking to investigate the antioxidant potential of α-terpinyl isobutyrate, a component identified in the essential oil of Haplophyllum tuberculatum. nih.govnih.gov This in silico analysis aimed to understand the molecular interactions that underpin its biological activity. nih.govaktpublication.com The study identified α-terpinyl isobutyrate as a significant contributor to the antioxidant effects of the essential oil. nih.govnih.gov

The investigation focused on the interaction of α-terpinyl isobutyrate with NAD(P)H Oxidase (NADPH oxidase), a key enzyme involved in the production of reactive oxygen species (ROS) and a critical target for antioxidant compounds. nih.govfrontiersin.org The results of the molecular docking simulation demonstrated a high binding affinity of α-terpinyl isobutyrate for the active site of NADPH oxidase. nih.govfrontiersin.org A favorable glide score of -6.188 kcal/mol was reported, indicating a strong and stable interaction between the compound and the enzyme. nih.govfrontiersin.org

Further analysis of the docking pose revealed specific interactions between α-terpinyl isobutyrate and the amino acid residues within the enzyme's active site. frontiersin.orgresearchgate.net These interactions are crucial for the inhibition of the enzyme and, consequently, the antioxidant effect. The compound was observed to form hydrogen bonds and hydrophobic interactions with key residues, effectively occupying the active site. aktpublication.comfrontiersin.orgresearchgate.net

The detailed interactions between α-terpinyl isobutyrate and NADPH oxidase, as revealed by the simulation, are summarized in the table below.

| Target Protein | Ligand | Binding Affinity (Glide Score) | Interacting Amino Acid Residues | Interaction Types |

| NAD(P)H Oxidase | α-Terpinyl Isobutyrate | -6.188 kcal/mol | TYR 181, ILE 240, PRO 180 | Hydrogen Bond, Hydrophobic Interactions |

These findings from molecular modeling studies provide a significant mechanistic basis for the antioxidant activity of α-terpinyl isobutyrate, suggesting that its effects are mediated through the direct inhibition of the pro-oxidant enzyme NADPH oxidase. nih.govfrontiersin.org

Structure Activity Relationship Sar and Structure Odor Relationship Sor Studies

Computational Approaches to SAR and SOR Prediction

Computational modeling has become an indispensable tool for predicting the properties of chemical compounds like terpinyl isobutyrate, saving time and resources. These in silico methods are particularly useful in the fragrance and pharmaceutical industries.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. For terpenoid esters such as this compound, QSAR models are developed to predict various activities, including toxicity and receptor binding. nih.govljmu.ac.uk These models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

A study on the estrogenic activity of terpenoid esters isolated from Ferula plants revealed that parameters like molecular shape, the number of phenolic groups, surface polarity, and the energy of the highest occupied molecular orbital (HOMO) are crucial for their biological function. tandfonline.comnih.gov While this study did not specifically include this compound, its findings suggest that similar descriptors would be relevant in a QSAR model for this compound. For instance, the shape of the terpinyl moiety and the electronic properties of the isobutyrate group would likely be key predictors of its bioactivity.

Another QSAR study focused on predicting the toxicity of 27 different terpenoids against the bioluminescent bacterium Vibrio fischeri. nih.gov The resulting models indicated that toxicity was primarily influenced by geometric and electronic descriptors, such as molecular asphericity and the maximum partial charge on a carbon atom. nih.gov This suggests that a QSAR model for this compound's toxicity would heavily rely on its three-dimensional structure and charge distribution.

Table 1: Potential QSAR Descriptors for this compound

| Descriptor Type | Specific Descriptor Example | Predicted Influence on Activity/Odor |

| Geometric | Asphericity / Molecular Shape Indices | Affects binding affinity to biological receptors and olfactory receptors. |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Influences the molecule's reactivity and interaction with electron-accepting sites. |

| Topological | Connectivity Indices (e.g., Kappa Shape Indices) | Describes molecular branching and size, which relates to both bioactivity and odor perception. encyclopedia.pub |

| Physicochemical | Polar Surface Area (PSA) | Relates to the molecule's ability to form hydrogen bonds and its transport properties, impacting bioactivity. tandfonline.comnih.gov |

| Quantum-Chemical | Zefirov's Partial Charges | Indicates the distribution of electron density, which is critical for electrostatic interactions with receptors. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Experimental Validation of Key Structural Motifs for Bioactivity

While computational models provide valuable predictions, experimental validation is essential to confirm the bioactivity of a compound. For this compound, research points to several potential biological activities linked to its structural motifs.

Furthermore, terpinyl esters, including isobutyrates, have been shown to possess antimicrobial properties. google.com The key structural motifs for this activity are the terpene core (the p-menthane (B155814) skeleton) and the ester functional group. The lipophilicity conferred by the isobutyrate moiety can facilitate the compound's passage through microbial cell membranes, leading to disruption and cell death. The specific arrangement of the ester on the tertiary carbon of the terpineol (B192494) structure is a critical factor in this bioactivity.

Comparative Analysis with Related Alicyclic Terpenoid Esters

Comparing this compound to other structurally similar alicyclic terpenoid esters helps to understand how subtle changes in the molecule affect its properties. The most common comparisons are made with terpinyl acetate (B1210297) and terpinyl propionate.

Studies on the hydrolysis of terpenoid esters, a key step in their metabolism, have shown that the rate of breakdown is heavily influenced by steric hindrance around the ester bond. soton.ac.uk The susceptibility to hydrolysis generally decreases in the order: citronellyl esters > linalyl esters > terpinyl esters. soton.ac.uk Within the terpinyl esters, the size and branching of the acyl (ester) group play a significant role. This compound, with its bulkier isobutyrate group compared to the acetate in terpinyl acetate, is expected to have a different hydrolysis rate, which in turn affects its bioavailability and duration of action.

From an olfactory perspective, substituting an acetate group with an isobutyrate can alter the scent profile without drastically changing its character. perfumerflavorist.com This allows for fine-tuning of fragrances. The antimicrobial efficacy also varies among these esters. For example, the propionate, butyrate (B1204436), and cyclohexanoate esters of alpha-terpineol (B3430122) have been reported to be more effective antimicrobials than the parent alcohol, alpha-terpineol, itself. google.com

Table 2: Comparative Properties of Terpinyl Esters

| Compound | Ester Group | Reported Olfactory Notes | Reported Bioactivity |

| This compound | Isobutyrate | Floral, Fruity thegoodscentscompany.com | Antioxidant (predicted), Antimicrobial nih.govgoogle.com |

| Terpinyl Acetate | Acetate | Herbaceous, Lavender, Bergamot | Antimicrobial, Anti-inflammatory mdpi.com |

| Terpinyl Propionate | Propionate | Fruity, Herbal | Antimicrobial google.com |

| Linalyl Isovalerate | Isovalerate | Fruity, Sweet, Floral | Slower hydrolysis rate than simpler esters soton.ac.uk |

Influence of Stereochemistry on Biological and Olfactory Properties

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—can have a profound impact on both the biological activity and the perceived odor of a compound. This is because biological and olfactory receptors are themselves chiral and can interact differently with different stereoisomers of a molecule. researchgate.net

This compound is typically derived from terpineol, which exists as several isomers, most commonly alpha-, beta-, and gamma-terpineol. The esters derived from these isomers will also have distinct structures. Commercial terpinyl esters are often mixtures, with the derivative of alpha-terpineol being the most abundant. perfumerflavorist.com

It has been noted that pure alpha- and beta-terpineol (B1666912) have different odor properties, and it is expected that their corresponding esters will also exhibit distinct scents. perfumerflavorist.com For example, the specific spatial relationship between the cyclohexene (B86901) ring and the ester-bearing side chain will differ between α-terpinyl isobutyrate and β-terpinyl isobutyrate, leading to different interactions with olfactory receptors in the nose. While detailed sensory data on the individual pure stereoisomers of this compound are not widely published, the principles of stereochemistry in fragrance science strongly suggest that they would possess unique and distinguishable olfactory profiles. researchgate.netperfumerflavorist.com

Advanced Analytical Methodologies for the Characterization and Quantification of Terpinyl Isobutyrate

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of volatile compounds like terpinyl isobutyrate, enabling their separation from other components in a mixture.

Gas Chromatography (GC)

Gas chromatography (GC) is a primary technique for separating and analyzing volatile compounds. spectroscopyonline.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. For the analysis of essential oils and other complex mixtures containing this compound, GC is often the method of choice. tandfonline.comsci-hub.st The technique's effectiveness can be influenced by the type of column used; for instance, polar capillary columns are often employed for the separation of esters.

One of the challenges in GC is the analysis of compounds that are highly polar or have a high molecular weight, as they can be difficult to chromatograph. chromatographyonline.com However, for volatile esters like this compound, GC coupled with a flame ionization detector (FID) is a robust method for quantification. tandfonline.com The retention index, a parameter related to the elution time of a compound, is a critical piece of data for identification when using GC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry, making it a powerful tool for identifying individual substances within a test sample. spectroscopyonline.comreading.ac.uk This technique is particularly useful for the analysis of complex mixtures such as essential oils, where it can identify and quantify numerous volatile compounds. tandfonline.comresearchgate.net

In GC-MS analysis, as the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact (EI). spectroscopyonline.com The resulting ions are then sorted by their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint. sci-hub.st For this compound, GC-MS analysis can provide detailed fragmentation patterns, which are crucial for its definitive identification. nih.gov The National Institute of Standards and Technology (NIST) library is a common resource used to match the mass spectra of unknown compounds for identification. spectroscopyonline.comnih.gov

GC-MS is widely applied in the analysis of food and fragrance compounds, including esters like this compound. reading.ac.uk For instance, it has been used to identify α-terpinyl isobutyrate as a component in the essential oil of Ferula cupularis. tandfonline.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Profiling

Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation capacity compared to conventional one-dimensional GC, making it ideal for analyzing highly complex samples like food aromas and essential oils. sepscience.comup.ac.za This technique utilizes two columns with different stationary phases, providing a more detailed "fingerprint" of the sample. up.ac.zadlr.de GCxGC coupled with time-of-flight mass spectrometry (TOF-MS) is particularly powerful, combining the high separation power of GCxGC with the rapid and sensitive detection of TOF-MS. sepscience.commetabolomicscentre.ca

This advanced methodology allows for the separation and identification of hundreds or even thousands of compounds in a single analysis. fmach.itnih.gov It has been successfully applied to decipher the intricate profiles of flavor compounds, nutrients, and bioactive molecules in various food matrices. metabolomicscentre.ca The enhanced resolution of GCxGC can help to separate co-eluting compounds that would overlap in a one-dimensional GC system, which is crucial for the accurate identification and quantification of trace components. sepscience.com

The application of GCxGC has been noted in the analysis of flavor profiles in beverages and for quality control of essential oils. up.ac.zaleco.comsepsolve.com For complex samples where this compound may be present among numerous other volatile compounds, GCxGC provides the necessary resolving power for its accurate characterization.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique used for the analysis of trace-level compounds in complex matrices. uantwerpen.be It is particularly valuable for distinguishing between isomers that may co-elute from the GC column. chromatographyonline.comresearchgate.net The method involves selecting a precursor ion from the initial mass spectrum and then fragmenting it to produce product ions, which provides an additional layer of specificity. uantwerpen.beresearchgate.net

This technique is especially useful in metabolomics and the analysis of food and flavor compounds, where precise quantification is essential. chromatographyonline.comnih.gov For instance, in the analysis of wine volatiles, GC-MS/MS has been used for the targeted quantification of 56 different compounds. fmach.it The ability to perform selected reaction monitoring (SRM) enhances the quantitative accuracy of the analysis. nih.gov While GC-MS can sometimes struggle with isomer differentiation, GC-MS/MS provides a solution by generating isomer-specific fragment ions. researchgate.nettandfonline.com This capability is crucial for the accurate analysis of compounds like this compound, which may have isomers present in the sample.

Optimized Sample Preparation and Extraction Methods from Diverse Matrices

The accurate analysis of this compound is highly dependent on the efficiency of its extraction from the sample matrix. Solid-phase microextraction (SPME) is a widely used technique for this purpose.

Solid-Phase Microextraction (SPME) Optimization

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique commonly used for the extraction of volatile and semi-volatile organic compounds from various matrices. reading.ac.ukmdpi.com The selection of the appropriate fiber coating is a critical parameter in SPME method development, as it determines the extraction efficiency for the target analytes. tandfonline.com

For the extraction of esters like this compound, different fiber materials have been evaluated. Studies have shown that for esters in general, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber can be more efficient than other types of fibers. scielo.br In the analysis of beer, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber was found to be more suitable for a wide range of esters compared to a Polydimethylsiloxane (PDMS) fiber. tandfonline.com The choice of fiber often depends on the polarity and molecular weight of the target compounds. tandfonline.comembrapa.br

Other parameters that are typically optimized in an SPME method include extraction temperature, time, and the addition of salt to the sample matrix. scielo.org.pe For example, in the analysis of soursop pulp, the optimal conditions for capturing the highest number of volatile compounds were found to be an extraction temperature of 45°C, an ionic strength of 15%, and a pulp concentration of 50%. scielo.br Similarly, for the analysis of wine volatiles, the optimal extraction temperature for esters was determined to be 60°C. These optimization steps are crucial for achieving the highest sensitivity and accuracy in the subsequent chromatographic analysis of this compound.

| Parameter | Optimized Value (Soursop Pulp Analysis) scielo.br | Optimized Value (Wine Volatile Analysis) |

| SPME Fiber | CAR/PDMS for esters | DVB/CAR/PDMS for a wide range of esters |

| Extraction Temperature | 45°C | 60°C for esters |

| Ionic Strength | 15% | Not specified |

| Sample Concentration | 50% pulp | Not applicable |

| Extraction Time | Not specified | 55 minutes for esters |

Hydrodistillation Techniques for Essential Oils

Hydrodistillation is a conventional and widely employed method for extracting essential oils from plant materials. aktpublication.comresearchgate.netekb.eg This technique involves the co-distillation of plant material with water, which allows for the separation of volatile compounds, including this compound, from the non-volatile matrix. The resulting essential oil can then be subjected to further analysis.

Several variations of hydrodistillation exist, including the use of a Clevenger-type apparatus, which is a standard method in many pharmacopoeias. dergipark.org.tr The process typically involves heating a mixture of the plant material and water, causing the volatile components to evaporate along with the steam. Upon cooling and condensation, the essential oil, which is immiscible with water, can be separated. brjac.com.br The yield and chemical composition of the extracted essential oil can be influenced by factors such as the duration of distillation and the specific apparatus used. researchgate.net

Modern advancements have introduced variations to the traditional hydrodistillation process. For instance, microwave-assisted hydrodistillation (MAHD) has emerged as a more rapid and energy-efficient alternative. ekb.eg Studies comparing classical hydrodistillation with MAHD have shown that while the oil yield may be similar, MAHD significantly reduces extraction time. ekb.eg Another innovative approach is micro-steam distillation-solid-phase microextraction (MSD-SPME), a rapid technique for extracting volatiles from small amounts of plant material. dergipark.org.tr

The choice of distillation technique can sometimes influence the quantitative results of the essential oil composition. However, some studies have found that the distillation method did not have a significant effect on the content of the main components of certain essential oils. researchgate.net

Subsequent to extraction via hydrodistillation, the essential oil is typically analyzed using chromatographic techniques to identify and quantify its individual components. Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID) are the most common methods for this purpose. dergipark.org.triscientific.orgmdpi.commdpi.com These techniques allow for the separation of complex mixtures and provide detailed information about the chemical profile of the essential oil, including the presence and concentration of this compound. mdpi.comijarst.in

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Classical Hydrodistillation (Clevenger) | Co-distillation of plant material with water. dergipark.org.tr | Well-established, standard method. dergipark.org.tr | Can be time and energy-intensive. ekb.eg |

| Microwave-Assisted Hydrodistillation (MAHD) | Utilizes microwave energy to heat the water and plant material. ekb.eg | Rapid, energy-efficient. ekb.eg | May require specialized equipment. |

| Micro-Steam Distillation-Solid-Phase Microextraction (MSD-SPME) | Combines steam distillation with SPME for rapid extraction from small samples. dergipark.org.tr | Fast, requires small sample size, solventless. dergipark.org.tr | Primarily for analytical determination, not for bulk oil preparation. dergipark.org.tr |

Interlaboratory Comparison and Method Validation Studies

To ensure the reliability and consistency of analytical data for compounds like this compound, interlaboratory comparison (ILC) studies and thorough method validation are indispensable. europa.eu ILCs, also known as proficiency testing, are a crucial element of laboratory quality assurance, allowing different laboratories to compare their analytical results and assess their performance against established standards. europa.eu These studies are organized by reference laboratories to evaluate and improve the accuracy and comparability of measurements among participating labs. europa.eueuropa.eu

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com According to guidelines such as those based on ISO/IEC 17025, method validation involves evaluating several performance characteristics, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (within the same laboratory) and reproducibility (between different laboratories). europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

For the analysis of this compound, a validated method would typically involve gas chromatography. The validation process would confirm that the chosen GC method can accurately and reliably quantify this compound in the specific matrix of interest, such as an essential oil. This involves using certified reference materials, if available, and performing recovery studies by spiking a blank matrix with a known amount of pure this compound.

The results of interlaboratory comparisons often highlight the need for standardized operating procedures (SOPs) to minimize variability between laboratories. europa.eu For instance, a proficiency test might reveal that different laboratories using their own methods obtain a wide range of results for the same sample. The development and validation of a common, improved method can lead to a significant increase in laboratory performance and the successful achievement of results within acceptable tolerance limits. europa.eu

| Parameter | Description | Typical Assessment Approach |

|---|---|---|

| Linearity | Demonstrates a proportional response of the analytical signal to the analyte concentration. nih.gov | Analysis of a series of standards at different concentrations and evaluation using linear regression. |

| Accuracy | Closeness of the measured value to the true value. | Analysis of certified reference materials or spiked samples and calculation of percent recovery. |

| Precision (Repeatability & Reproducibility) | Agreement between a series of measurements. europa.eu | Multiple analyses of a homogeneous sample under the same (repeatability) and different (reproducibility) conditions, expressed as standard deviation or relative standard deviation. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. nih.gov | Signal-to-noise ratio or statistical analysis of blank measurements. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov | Signal-to-noise ratio or analysis of low-level standards. |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | Analysis of blank and spiked samples to check for interferences at the analyte's retention time. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. europa.eu | Deliberately varying parameters (e.g., temperature, flow rate) and observing the effect on the results. |

Metabolic Fate and Advanced Toxicological Assessment Methodologies of Terpinyl Isobutyrate

Metabolic Pathways and Enzyme Kinetics

The metabolic fate of terpinyl isobutyrate, an ester of α-terpineol and isobutyric acid, is primarily governed by hydrolysis. This process is catalyzed by esterase enzymes present in various tissues, breaking the compound down into its constituent alcohol (α-terpineol) and carboxylic acid (isobutyric acid). inchem.org The rate and extent of this hydrolysis are influenced by the structural characteristics of the ester, including steric hindrance around the ester bond. soton.ac.uk

In Vitro Hydrolytic Metabolism Studies (e.g., in artificial pancreatic fluid)

In vitro studies utilizing artificial digestive fluids are crucial for predicting the initial stages of metabolism following ingestion. When incubated in artificial pancreatic fluid, which simulates the enzymatic conditions of the small intestine, this compound is expected to undergo hydrolysis. soton.ac.uk Esters of terpenoid alcohols, such as this compound, are readily hydrolyzed in the gastrointestinal tract. inchem.org The rate of this enzymatic reaction is dependent on structural factors, with steric hindrance playing a key role. soton.ac.uk For instance, the presence of bulky groups near the ester linkage can influence the speed of hydrolysis by esterases. soton.ac.uk Studies on similar esters in artificial pancreatic fluid have demonstrated the significance of this environment for initial breakdown before absorption. soton.ac.uk

Identification of Metabolites and Biotransformation Products

The primary metabolites of this compound are its hydrolysis products: α-terpineol and isobutyric acid. inchem.org Following its formation, α-terpineol can undergo further biotransformation. A principal metabolic pathway for terpenoid tertiary alcohols like α-terpineol is conjugation with glucuronic acid, forming a more water-soluble compound that is readily excreted. inchem.org Another potential pathway involves the oxidation of the allylic methyl group. inchem.org

The other hydrolysis product, isobutyric acid, enters into common metabolic pathways. It can undergo β-oxidation, a process that breaks down fatty acids to produce acetyl-CoA. inchem.org This molecule then enters the citric acid cycle for energy production. inchem.org In vivo studies in rats have shown that isobutyric acid is dehydrogenated to form 3-hydroxyisobutyric acid, which is then excreted. nih.gov

In Vivo Metabolic Profiling and Excretion Dynamics in Model Organisms

In vivo studies in rats have provided insights into the absorption, distribution, and excretion of this compound and its metabolites. Following oral administration, lipophilic esters like this compound can be rapidly sequestered into adipose tissue. soton.ac.uk Despite this, hydrolysis occurs, leading to the detection of metabolites in the body.

Studies involving the administration of this compound to rats have aimed to track the parent compound and its breakdown products. soton.ac.uk In one such study, after administering a high dose of this compound via gavage, the compound and its reaction products were localized in various tissues, including mesenteric fat. soton.ac.uk The primary route of excretion for the metabolites of terpenoid alcohols is through the urine and feces after conjugation, typically with glucuronic acid. inchem.org This process increases their water solubility, facilitating their removal from the body. inchem.org

Rigorous Toxicological Study Designs and Endpoint Assessments

The toxicological assessment of this compound involves a variety of study designs to evaluate its potential for genetic damage, as well as effects on development and reproduction. These assessments often utilize internationally recognized guidelines to ensure data quality and relevance for safety evaluations.

Genotoxicity Assessment Methodologies

Genotoxicity testing aims to determine if a substance can damage genetic material (DNA). A standard method for this is the bacterial reverse mutation assay, commonly known as the Ames test. ebi.bio This in vitro test uses specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations. ebi.bio For many flavoring esters, including those structurally related to this compound, the Ames test has shown negative results, indicating a lack of mutagenic activity. inchem.org Another in vitro assay used to assess genotoxicity is the unscheduled DNA synthesis (UDS) test in rat hepatocytes, which measures DNA repair following damage. inchem.org

Subacute and Subchronic Toxicity Methodologies

The assessment of subacute and subchronic toxicity for flavor ingredients like this compound is crucial for ensuring their safety in consumer products. While specific subchronic or chronic toxicity studies on this compound itself are not extensively detailed in the public domain, the safety evaluation often relies on studies of structurally related compounds. femaflavor.orgsoton.ac.uk For instance, a 20-week study on the related ester, terpinyl acetate (B1210297), in rats reported no adverse effects at a dose of 500 mg/kg body weight per day. inchem.org Such studies typically involve the repeated oral administration of the substance to laboratory animals, commonly rats, for a period that constitutes a substantial fraction of their lifespan, such as 90 days for a subchronic study. who.int

Methodologies for these studies are standardized to ensure the reliability and comparability of the data. Key parameters evaluated include:

Clinical Observations: Daily monitoring for any signs of toxicity, changes in behavior, or effects on general health.

Body Weight and Food Consumption: Regular measurement to detect any adverse effects on growth and appetite.

Hematology and Clinical Chemistry: Analysis of blood samples at specified intervals to assess effects on blood cells, organ function (e.g., liver, kidneys), and metabolic parameters.

Urinalysis: Examination of urine to detect abnormalities in kidney function.

Gross Pathology and Histopathology: A thorough examination of all organs and tissues at the end of the study, both macroscopically and microscopically, to identify any treatment-related changes. inchem.org

For flavor ingredients, if the metabolic fate is not well understood, toxicological studies, including subchronic animal feeding studies, may be required to support their safety. femaflavor.org The relationship between potential toxicity and exposure is a key consideration in these evaluations. femaflavor.org

Table 1: Key Parameters in Subacute and Subchronic Toxicity Studies

| Parameter | Description of Assessment |

| Clinical Signs | Daily observation for signs of illness or behavioral changes. |

| Body Weight | Measured weekly to monitor growth. |

| Food/Water Intake | Measured regularly to assess appetite and hydration. |

| Hematology | Analysis of red and white blood cells, platelets, and hemoglobin. |

| Clinical Chemistry | Measurement of enzymes and biomarkers for liver and kidney function. |

| Gross Necropsy | Macroscopic examination of organs and tissues after euthanasia. |

| Histopathology | Microscopic examination of tissues to identify cellular changes. |

In Vitro Toxicity Screening Assays

In vitro toxicity screening assays are rapid and cost-effective methods used in the early stages of safety assessment to identify potential hazards of a chemical. These assays use cultured cells or cellular components to predict potential toxicity in a living organism. For fragrance and flavor ingredients, in vitro methods are valuable for prioritizing substances for further testing and for providing mechanistic insights. researchgate.netnih.gov

Common in vitro screening assays relevant to the safety assessment of compounds like this compound include:

Genotoxicity Assays: These tests evaluate the potential of a substance to damage genetic material (DNA). The Ames test, which uses bacteria, is a widely used initial screen for mutagenicity. europa.eu Other assays, such as the BlueScreen HC assay, which is a mammalian cell-based test, measure both genotoxicity and cytotoxicity. researchgate.net A comprehensive safety assessment of terpinyl propionate, a structurally similar compound, found no evidence of mutagenicity in the Ames test.

Cytotoxicity Assays: These assays determine the concentration at which a substance becomes toxic to cells. They measure parameters like cell viability, membrane integrity, and metabolic activity. nih.gov

Metabolic Stability Assays: Using liver microsomes, these tests determine how quickly a compound is metabolized. nih.gov This is important because rapid metabolism can detoxify a compound, or in some cases, create more toxic metabolites. Esters like this compound are expected to be hydrolyzed into their component alcohol (α-terpineol) and carboxylic acid (isobutyric acid). soton.ac.ukinchem.org In vitro studies with rat liver preparations have shown that the resulting alcohol, α-terpineol, can be conjugated with glucuronic acid, a major detoxification pathway. soton.ac.uk

Table 2: Common In Vitro Toxicity Screening Assays

| Assay Type | Purpose | Example |

| Genotoxicity | To assess the potential to cause DNA or chromosomal damage. | Ames Test, BlueScreen HC Assay, In Vitro Micronucleus Assay. researchgate.net |

| Cytotoxicity | To determine the concentration at which a substance is toxic to cells. | Neutral Red Uptake, MTT Assay, LDH Release Assay. |

| Metabolic Stability | To evaluate the rate of metabolism of a compound. | Liver Microsome Assays. nih.gov |

"Read-Across" and Chemical Category Approaches in Safety Assessment

The "read-across" and chemical category approaches are fundamental to the safety assessment of many flavor ingredients, including this compound. ljmu.ac.uknih.gov These methodologies use data from well-studied chemicals (source substances) to predict the toxicity of structurally similar chemicals that have less available data (target substances). europa.eucanada.ca This approach is scientifically justified on the basis that structurally similar substances are likely to have similar physicochemical, toxicokinetic, and toxicological properties. canada.ca

For this compound, this approach is particularly relevant. It belongs to a group of alicyclic terpenoid tertiary alcohols and their esters. femaflavor.org The safety of this entire group can be assessed by considering the toxicological data of representative members like linalool, α-terpineol, and their respective acetates. inchem.org

The process of read-across involves several key steps:

Grouping of Chemicals: Chemicals are grouped into a category based on structural similarity and the likelihood of a common metabolic pathway. ljmu.ac.uk this compound and its esters share a common structural backbone and are expected to be hydrolyzed to α-terpineol. inchem.org

Data Gap Analysis: The available toxicological data for all members of the category are compiled, and data gaps are identified.

Justification for Read-Across: A scientific rationale is developed to justify why data from the source substance(s) can be used to predict the safety of the target substance. This includes an evaluation of their metabolic fate. For esters, it is predicted that they will be hydrolyzed to their component alcohols and carboxylic acids. soton.ac.ukinchem.org

Prediction of Toxicity: The toxicological endpoints for the target substance are predicted based on the available data for the analogue(s). canada.ca

This approach reduces the need for extensive animal testing for every single chemical, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). ecetoc.org The robustness of a read-across argument is strengthened by including data from in vitro and in silico (computational) methods. nih.gov

Regulatory Science Frameworks for Safety Evaluation (e.g., FEMA GRAS, EFSA, JECFA)

The safety of this compound as a flavoring substance is evaluated and affirmed by several international regulatory and scientific bodies, including the Flavor and Extract Manufacturers Association (FEMA), the European Food Safety Authority (EFSA), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

FEMA GRAS: In the United States, flavor ingredients are primarily regulated under the Food Additives Amendment of 1958. researchgate.net The FEMA Expert Panel has evaluated this compound and determined it to be "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring ingredient. femaflavor.orgfemaflavor.org The FEMA GRAS status is based on a comprehensive review of all available scientific information, including its chemical structure, metabolic fate, and toxicological data from studies on the substance itself or structurally related compounds. researchgate.net this compound is listed as FEMA number 3050. femaflavor.orgfao.orgniph.go.jp

JECFA: JECFA is an international scientific expert committee administered jointly by the Food and Agriculture Organization of the United Nations (FAO) and the World Health Organization (WHO). JECFA evaluates the safety of food additives, including flavoring agents, and provides scientific advice to international standard-setting bodies like the Codex Alimentarius Commission. fao.orgfao.org JECFA evaluated a group of terpenoid tertiary alcohols and related esters, including this compound (JECFA number 371), at its 51st meeting. inchem.orgnih.gov Based on the evaluation of their metabolic fate and the low levels of intake, the committee concluded that these substances pose no safety concern at the current levels of intake when used as flavoring agents. inchem.orgnih.gov

EFSA: In the European Union, the European Food Safety Authority is responsible for the safety assessment of food additives, including flavorings. The evaluation process is similar to that of FEMA and JECFA, relying on a comprehensive dossier of scientific data.

These regulatory frameworks all rely on a weight-of-evidence approach, considering all available data, including chemical properties, metabolic studies, and toxicological data. The use of the read-across approach within a structurally related group of substances is a key component of these evaluations, allowing for efficient and scientifically sound safety assessments. inchem.orgresearchgate.net

Table 3: Regulatory Designations for this compound

| Regulatory Body | Designation/Number | Conclusion |

| FEMA | GRAS No. 3050 femaflavor.orgniph.go.jpwho.int | Generally Recognized as Safe as a flavoring ingredient. femaflavor.org |

| JECFA | No. 371 femaflavor.orgfao.orgwho.int | No safety concern at current levels of intake as a flavouring agent. nih.gov |

| COE | No. 300 fao.orgwho.int | Listed in the Council of Europe's publication on flavouring substances. |

| CAS | 7774-65-4 femaflavor.orgfao.orgniph.go.jp | Chemical Abstracts Service registry number. |

Environmental Fate and Ecotoxicological Investigations of Terpinyl Isobutyrate

Biodegradation Pathways and Environmental Persistence Evaluation

The environmental persistence of terpinyl isobutyrate is largely determined by its susceptibility to biodegradation. The primary pathway for the breakdown of terpene esters like this compound in the environment is expected to be hydrolysis. This process can be abiotic or biotic, with the latter being facilitated by esterase enzymes present in various microorganisms. Hydrolysis cleaves the ester bond, yielding α-terpineol and isobutyric acid google.comeuropa.eu.

Studies on analogous compounds provide insight into the likely biodegradation of this compound. For instance, terpinyl acetate (B1210297) is considered to be readily biodegradable europa.eu. A study using activated sludge showed 63% biodegradation for α-terpinyl acetate over 28 days, with a significant portion of this degradation (58%) occurring within the first two days europa.eu. Given the structural similarity, this compound is also anticipated to be readily biodegradable.

The primary degradation product, α-terpineol, is also known to be readily biodegradable nih.gov. This suggests that once hydrolysis occurs, the resulting alcohol is unlikely to persist in the environment. The complete mineralization of these compounds ultimately results in carbon dioxide and water.

Bioaccumulation Potential and Environmental Distribution Modeling

The potential for a substance to bioaccumulate in organisms is a key consideration in its environmental risk assessment. The bioaccumulation potential of this compound can be estimated using its octanol-water partition coefficient (log K_ow) and through modeling.

For the analogue terpinyl acetate, the log K_ow has been determined to be 4.4 europa.eu. This value suggests a moderate potential for bioaccumulation. However, bioconcentration factor (BCF) values calculated using quantitative structure-activity relationship (QSAR) models are considered more indicative. For terpinyl acetate, calculated BCF values are generally low, suggesting that bioaccumulation in aquatic organisms is not a significant concern europa.eu. This is further supported by the compound's ready biodegradability, as substances that are quickly metabolized and eliminated are less likely to accumulate.

The primary hydrolysis product, α-terpineol, has a lower log K_ow of approximately 2.6 to 2.98, indicating a low potential for bioaccumulation nih.govcanada.ca. An estimated BCF of 40 for α-terpineol further suggests that its potential for bioconcentration in aquatic organisms is moderate at most canada.ca.

Environmental distribution models, such as the Level III Fugacity model, can predict how a chemical will partition between different environmental compartments. For terpinyl acetate, modeling assuming equal and continuous releases to air, water, and soil indicates that the majority of the substance will partition into soil (83%) and water (16%), with minimal amounts partitioning to air (<0.1%) and sediment (<1%) europa.eu. This distribution is influenced by its moderate water solubility and log K_ow. Given the similarities in structure and physicochemical properties, a similar environmental distribution pattern is expected for this compound.

| Compound | Log K_ow | Calculated BCF | Bioaccumulation Potential |

|---|---|---|---|

| Terpinyl Acetate (analogue) | 4.4 europa.eu | Low (QSAR) europa.eu | Low to Moderate |

| α-Terpineol (hydrolysis product) | 2.6 - 2.98 nih.govcanada.ca | ~40 (estimated) canada.ca | Low |

Ecotoxicological Impact Assessment Methodologies on Aquatic and Terrestrial Ecosystems

The assessment of ecotoxicological impacts of chemicals like this compound involves a battery of standardized tests on representative organisms from different trophic levels of aquatic and terrestrial ecosystems. These tests are designed to determine the concentrations at which adverse effects are observed nih.govmerieuxnutrisciences.com.

Aquatic Ecotoxicity Assessment:

Standardized acute and chronic toxicity tests are conducted on:

Fish: e.g., Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) to determine the LC50 (lethal concentration for 50% of the population).

Aquatic invertebrates: e.g., Water flea (Daphnia magna) to determine the EC50 (effective concentration causing immobilization in 50% of the population) researchgate.net.

Algae: e.g., Raphidocelis subcapitata to determine the EC50 for growth inhibition researchgate.net.

For the hydrolysis product, α-terpineol, ecotoxicity data indicates that it is toxic to aquatic life nih.gov. The 96-hour LC50 for fish is reported to be in the range of 62 to 80 mg/L, and the 48-hour EC50 for Daphnia is 73 mg/L nih.gov. The 72-hour EC50 for algae is 68 mg/L nih.gov.

Terrestrial Ecotoxicity Assessment:

While less common for fragrance ingredients, terrestrial toxicity testing can be performed if significant partitioning to soil is expected. Standard tests include:

Earthworms: e.g., Eisenia fetida, to assess effects on survival and reproduction.